molecular formula C23H22N4O4 B14939030 2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(6-methoxypyridin-3-yl)acetamide

2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(6-methoxypyridin-3-yl)acetamide

Cat. No.: B14939030
M. Wt: 418.4 g/mol
InChI Key: BDKMMZPFOAQFEL-UHFFFAOYSA-N
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Description

2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(6-methoxypyridin-3-yl)acetamide is a complex organic compound that belongs to the quinazolinone family This compound is characterized by its unique structure, which includes a quinazolinone core, a methoxyphenyl group, and a methoxypyridinyl acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(6-methoxypyridin-3-yl)acetamide typically involves multiple steps. The starting materials often include 4-methoxybenzaldehyde, anthranilic acid, and 6-methoxypyridine-3-amine. The synthetic route generally follows these steps:

    Formation of Quinazolinone Core: The reaction between 4-methoxybenzaldehyde and anthranilic acid under acidic conditions forms the quinazolinone core.

    Introduction of Methoxypyridinyl Group: The quinazolinone intermediate is then reacted with 6-methoxypyridine-3-amine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This could include the use of advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(6-methoxypyridin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form a hydroxyl group.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy groups would yield hydroxyl derivatives, while reduction of the carbonyl group would yield alcohol derivatives.

Scientific Research Applications

2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(6-methoxypyridin-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a biochemical probe for studying enzyme interactions.

    Medicine: Preliminary studies suggest it may have therapeutic potential in treating certain diseases, although further research is needed.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(6-methoxypyridin-3-yl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(4-hydroxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(6-hydroxypyridin-3-yl)acetamide
  • 2-[2-(4-methylphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(6-methylpyridin-3-yl)acetamide

Uniqueness

2-[2-(4-methoxyphenyl)-4-oxo-1,4-dihydroquinazolin-3(2H)-yl]-N-(6-methoxypyridin-3-yl)acetamide is unique due to the presence of methoxy groups on both the phenyl and pyridinyl rings. These methoxy groups can influence the compound’s reactivity and interactions with biological targets, potentially enhancing its efficacy in various applications.

Properties

Molecular Formula

C23H22N4O4

Molecular Weight

418.4 g/mol

IUPAC Name

2-[2-(4-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-3-yl]-N-(6-methoxypyridin-3-yl)acetamide

InChI

InChI=1S/C23H22N4O4/c1-30-17-10-7-15(8-11-17)22-26-19-6-4-3-5-18(19)23(29)27(22)14-20(28)25-16-9-12-21(31-2)24-13-16/h3-13,22,26H,14H2,1-2H3,(H,25,28)

InChI Key

BDKMMZPFOAQFEL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2NC3=CC=CC=C3C(=O)N2CC(=O)NC4=CN=C(C=C4)OC

Origin of Product

United States

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